molecular formula C12H15ClO2 B13037046 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol

Cat. No.: B13037046
M. Wt: 226.70 g/mol
InChI Key: OXSHOEFJUOQTOL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-yl)phenol is a substituted phenol derivative featuring a chloro group at position 4, a methyl group at position 5, and a tetrahydropyran (THP) ring attached at position 2 of the aromatic ring. The THP moiety is a six-membered oxygen-containing heterocycle in its 4-yl configuration, contributing to the compound’s stereoelectronic properties. This structure is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, where the THP group may enhance metabolic stability or solubility compared to aromatic substituents .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-5-methyl-2-(oxan-4-yl)phenol

InChI

InChI=1S/C12H15ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h6-7,9,14H,2-5H2,1H3

InChI Key

OXSHOEFJUOQTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Substituent Analysis

The target compound’s structural analogs primarily differ in the substituent at position 2 of the phenol ring. Key examples include:

Compound Name Substituent at Position 2 Key Features
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-yl)phenol Tetrahydro-2H-pyran-4-yl Non-aromatic, oxygen-containing ring; enhances lipophilicity and flexibility
4-Chloro-5-methyl-2-(1H-pyrazol-3-yl)phenol 1H-Pyrazol-3-yl Aromatic heterocycle with two nitrogen atoms; rigid, planar structure
4-Chloro-2-(5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methylphenol 5-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl Partially saturated pyrazole with bromophenyl group; increased steric bulk

Physicochemical Properties

  • Lipophilicity (logP): The THP group in the target compound likely increases logP compared to pyrazole derivatives due to its non-polar ether oxygen and aliphatic nature. Pyrazole analogs, with aromatic nitrogen atoms, may exhibit lower logP values, enhancing aqueous solubility .
  • Solubility: The THP group’s flexibility and oxygen atom could improve solubility in polar aprotic solvents (e.g., DCM, THF) relative to pyrazole derivatives, which may aggregate due to π-π stacking .
  • Stability: The THP ether is stable under acidic conditions, whereas pyrazole derivatives might undergo metabolic oxidation at nitrogen centers .

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